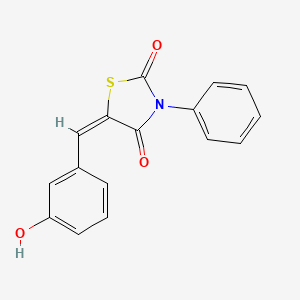![molecular formula C21H25N3OS B4896946 3,4-dimethyl-N-({[4-(1-piperidinyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4896946.png)
3,4-dimethyl-N-({[4-(1-piperidinyl)phenyl]amino}carbonothioyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,4-dimethyl-N-({[4-(1-piperidinyl)phenyl]amino}carbonothioyl)benzamide, also known as DAPT, is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. DAPT is a gamma-secretase inhibitor that has been shown to have promising effects in the treatment of various diseases, including cancer, Alzheimer's disease, and cardiovascular disease.
作用机制
3,4-dimethyl-N-({[4-(1-piperidinyl)phenyl]amino}carbonothioyl)benzamide works by inhibiting the activity of gamma-secretase, an enzyme that is involved in the cleavage of various transmembrane proteins, including Notch and amyloid precursor protein (APP). By blocking the activity of gamma-secretase, this compound prevents the cleavage of Notch and APP, which can lead to a reduction in the growth and proliferation of cancer cells and a reduction in the accumulation of beta-amyloid plaques in the brain.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in various disease models. In cancer models, this compound has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit angiogenesis (the formation of new blood vessels), and suppress tumor growth and metastasis. In Alzheimer's disease models, this compound has been shown to reduce the levels of beta-amyloid plaques in the brain, improve cognitive function, and reduce neuroinflammation. In cardiovascular disease models, this compound has been shown to inhibit the proliferation and migration of smooth muscle cells, reduce inflammation, and improve vascular function.
实验室实验的优点和局限性
One advantage of using 3,4-dimethyl-N-({[4-(1-piperidinyl)phenyl]amino}carbonothioyl)benzamide in lab experiments is that it is a well-characterized and widely available gamma-secretase inhibitor, which makes it a useful tool for studying the Notch signaling pathway and other gamma-secretase-dependent processes. However, one limitation of using this compound is that it can have off-target effects on other signaling pathways and cellular processes, which can complicate the interpretation of experimental results.
未来方向
There are several future directions for research on 3,4-dimethyl-N-({[4-(1-piperidinyl)phenyl]amino}carbonothioyl)benzamide. One area of interest is the development of more selective gamma-secretase inhibitors that can target specific substrates of the enzyme without affecting other signaling pathways. Another area of interest is the exploration of the potential of this compound as a therapeutic agent in other diseases, such as diabetes and autoimmune disorders. Additionally, there is ongoing research on the use of this compound in combination with other drugs or therapies to enhance its efficacy and reduce side effects.
合成方法
3,4-dimethyl-N-({[4-(1-piperidinyl)phenyl]amino}carbonothioyl)benzamide can be synthesized through a multi-step process that involves the reaction of 4-(1-piperidinyl)aniline with 3,4-dimethylbenzoyl chloride in the presence of a base, followed by the reaction of the resulting intermediate with carbon disulfide and ammonium hydroxide.
科学研究应用
3,4-dimethyl-N-({[4-(1-piperidinyl)phenyl]amino}carbonothioyl)benzamide has been extensively studied for its potential as a therapeutic agent in various diseases. In cancer research, this compound has been shown to inhibit the growth and proliferation of cancer cells by blocking the Notch signaling pathway. In Alzheimer's disease research, this compound has been shown to reduce the accumulation of beta-amyloid plaques in the brain, which are a hallmark of the disease. In cardiovascular disease research, this compound has been shown to inhibit the proliferation and migration of smooth muscle cells, which can contribute to the development of atherosclerosis.
属性
IUPAC Name |
3,4-dimethyl-N-[(4-piperidin-1-ylphenyl)carbamothioyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3OS/c1-15-6-7-17(14-16(15)2)20(25)23-21(26)22-18-8-10-19(11-9-18)24-12-4-3-5-13-24/h6-11,14H,3-5,12-13H2,1-2H3,(H2,22,23,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAXFXJRUYWHEPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC(=S)NC2=CC=C(C=C2)N3CCCCC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(3-ethoxyphenyl)-3-[4-(2-pyridinyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B4896870.png)
![methyl 4-({[1-(3-chlorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}amino)butanoate](/img/structure/B4896886.png)
![2-(4-nitrophenyl)-2-oxoethyl 4-[(2-methyl-1-piperidinyl)sulfonyl]benzoate](/img/structure/B4896891.png)
![3-chloro-5-(4-fluorophenyl)-N-(tetrahydro-2-furanylmethyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4896896.png)
![4-chloro-N-(4-{[2-nitro-4-(trifluoromethyl)phenyl]amino}butyl)benzamide](/img/structure/B4896903.png)
![1,1'-[(3-chlorobenzyl)imino]di(2-propanol)](/img/structure/B4896911.png)

![5-(4-nitrophenyl)-1,2,3,4,5,6-hexahydrobenzo[a]phenanthridine](/img/structure/B4896916.png)



![3-chloro-N-({[2-(4-chlorophenyl)-2H-1,2,3-benzotriazol-5-yl]amino}carbonothioyl)benzamide](/img/structure/B4896964.png)

